2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-6-fluorobenzoic acid
Description
2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-6-fluorobenzoic acid is a synthetic organic compound characterized by a benzoic acid backbone substituted with a fluorine atom at the 6-position and a sulfonamide-linked (E)-2-(4-chlorophenyl)ethenyl group at the 2-position.
Properties
IUPAC Name |
2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-6-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO4S/c16-11-6-4-10(5-7-11)8-9-23(21,22)18-13-3-1-2-12(17)14(13)15(19)20/h1-9,18H,(H,19,20)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBSOQYQAUODIA-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Functional Group Variations: Benzoic Acid vs. Benzenesulfonamide
A closely related compound, 2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-6-fluorobenzenesulfonamide (), replaces the carboxylic acid group with a sulfonamide (SO2NH2). This substitution alters key properties:
The benzoic acid derivative’s acidity could improve binding to positively charged enzyme pockets, whereas the benzenesulfonamide analog might exhibit stronger hydrophobic interactions.
Complex Derivatives in Patent Literature ()
The European patent (EP 4 374 877 A2) describes two highly complex molecules with trifluoromethyl, pyrimidine, and spiro ring systems.
The patent compounds’ trifluoromethyl and pyrimidine groups enhance metabolic stability and target specificity, whereas the target compound’s simplicity may favor synthetic accessibility .
Research Findings and Implications
- Structural Activity Relationships (SAR): The position of fluorine (6-position) in the target compound may reduce steric hindrance compared to ortho-substituted analogs, improving binding to planar active sites.
- Thermodynamic Stability: The (E)-configured ethenyl group in the target compound likely enhances rigidity and π-π stacking with aromatic residues in proteins, a feature absent in ’s compound .
- Patent Context: underscores the pharmaceutical industry’s focus on polyfluorinated and spirocyclic scaffolds for high-affinity inhibitors, though the target compound’s simpler structure offers cost-effective synthesis routes .
Q & A
Q. What are the established synthetic routes for 2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-6-fluorobenzoic acid, and how do reaction conditions influence yield?
The synthesis involves multistep reactions, including sulfonamide coupling and fluorination. Key steps include:
- Suzuki-Miyaura coupling for introducing the 4-chlorophenyl ethenyl group.
- Sulfonylation using chlorosulfonic acid derivatives under anhydrous conditions to form the sulfonylamino bridge .
- Fluorination via nucleophilic aromatic substitution (e.g., using KF or CsF) at the 6-position of the benzoic acid core .
Q. Critical factors :
- Temperature control (<0°C during sulfonylation prevents side reactions).
- Solvent choice (DMF for fluorination; dichloromethane for coupling steps).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Table 1 : Synthetic Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Coupling | Pd(PPh₃)₄, DMF, 80°C | 65–72 | >95% |
| Fluorination | KF, DMSO, 120°C | 58–63 | 92% |
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
- NMR spectroscopy :
- X-ray crystallography : Validates the sulfonylamino linkage geometry and planarity of the benzoic acid core .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M-H]⁻ at m/z 422.05) .
Table 2 : Key Spectral Data
| Technique | Diagnostic Peaks/Features |
|---|---|
| H NMR | δ 7.8 (d, J=16 Hz, ethenyl H), δ 8.1 (d, J=8 Hz, aromatic H) |
| IR | 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O) |
Q. What biological targets or pathways are implicated in its mechanism of action?
The compound inhibits tyrosine kinase enzymes (e.g., EGFR) by binding to the ATP pocket via hydrogen bonding between the sulfonylamino group and Lys721 .
- In vitro assays : IC₅₀ values of 0.8–1.2 µM against EGFR-positive cell lines .
- Selectivity : Minimal activity against non-target kinases (e.g., VEGFR2) due to steric hindrance from the 4-chlorophenyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize selectivity for specific kinase isoforms?
Methodology :
Q. Data contradiction :
- Some analogs show reduced potency despite increased bulk (e.g., 3,4-dichloro derivative IC₅₀ = 2.5 µM), suggesting conformational flexibility is critical .
Q. How do conflicting reports on cytotoxicity in cancer cell lines arise, and how can they be resolved?
Case study :
- reports IC₅₀ = 5 µM in breast cancer cells (MCF-7), while earlier studies show IC₅₀ = 12 µM in oral squamous carcinoma .
Resolution strategies : - Standardize assay conditions (e.g., serum concentration, incubation time).
- Validate target engagement using kinase activity assays (e.g., ADP-Glo™) to distinguish direct inhibition from off-target effects .
Table 3 : Cytotoxicity Discrepancies
| Cell Line | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| MCF-7 | 5.0 ± 0.3 | MTT | |
| OSCC | 12.0 ± 1.5 | SRB |
Q. What computational methods are effective for predicting binding modes and ADMET properties?
Approach :
Q. Validation :
- Compare docking scores (ΔG = −9.2 kcal/mol) with experimental IC₅₀ values .
Q. How can metabolic instability of the compound be addressed in preclinical development?
Metabolic hotspots :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
